2-Bromo-4-(difluoromethyl)-1-methylbenzene
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Overview
Description
2-Bromo-4-(difluoromethyl)-1-methylbenzene: is an organic compound with the molecular formula C8H7BrF2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the second position, a difluoromethyl group at the fourth position, and a methyl group at the first position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(difluoromethyl)-1-methylbenzene typically involves the bromination of 4-(difluoromethyl)-1-methylbenzene. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used as the brominating agent in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-4-(difluoromethyl)-1-methylbenzene can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation Reactions: The methyl group in the compound can be oxidized to form a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in polar solvents like ethanol or water.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of 4-(difluoromethyl)-1-methylphenol or 4-(difluoromethyl)-1-methylamine.
Oxidation: Formation of 2-bromo-4-(difluoromethyl)benzoic acid.
Reduction: Formation of 2-bromo-4-methyl-1-methylbenzene.
Scientific Research Applications
Chemistry: 2-Bromo-4-(difluoromethyl)-1-methylbenzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of similar halogenated compounds.
Medicine: The compound’s derivatives may have potential applications in medicinal chemistry, particularly in the development of new drugs with improved pharmacological properties. Its structural features can be exploited to design molecules with specific biological activities.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart desired properties such as flame retardancy and chemical resistance.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(difluoromethyl)-1-methylbenzene depends on its specific application and the target molecule or pathway. In general, the compound can interact with biological molecules through halogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
2-Bromo-4-(difluoromethyl)pyridine: A similar compound with a pyridine ring instead of a benzene ring.
2-Bromo-4-(trifluoromethyl)-1-methylbenzene: A compound with a trifluoromethyl group instead of a difluoromethyl group.
2-Bromo-4-methyl-1-methylbenzene: A compound with a methyl group instead of a difluoromethyl group.
Uniqueness: 2-Bromo-4-(difluoromethyl)-1-methylbenzene is unique due to the presence of both bromine and difluoromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased reactivity and altered electronic distribution, which can be exploited in various chemical reactions and applications.
Properties
IUPAC Name |
2-bromo-4-(difluoromethyl)-1-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWTYUUPVBIOJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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